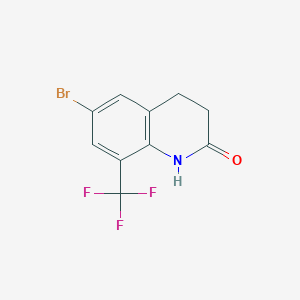

6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound that is likely to be of interest in the field of medicinal chemistry due to the presence of a bromoquinoline core, which is a common motif in compounds with biological activity. The trifluoromethyl group could potentially increase the compound's metabolic stability and lipophilicity, which are desirable properties in drug design.

Synthesis Analysis

The synthesis of bromoquinoline derivatives can be approached using various methods. The Knorr synthesis, as described in one study, involves the condensation of β-keto esters with 4-bromoaniline followed by cyclization to yield 6-bromoquinolin-2(1H)-one derivatives . Another approach is the Friedländer synthesis, which involves the condensation of 3-bromobenzaldehyde with enolizable ketones to form 6-bromoquinoline derivatives . These methods highlight the versatility in synthesizing bromoquinoline cores, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been studied using various techniques. For instance, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . These findings provide insights into the potential molecular interactions and stability of the 6-bromoquinoline framework.

Chemical Reactions Analysis

Bromoquinoline derivatives can undergo various chemical reactions. For example, 6-bromoquinoline derivatives have been used to form biquinolines or alkynyl derivatives under specific conditions . Additionally, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has been explored, leading to the formation of different substituted quinazolines . These studies demonstrate the reactivity of the bromoquinoline core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the compound's acidity, basicity, and overall reactivity. The crystal packing and intermolecular interactions, as seen in related compounds, can also influence the compound's solubility and melting point . These properties are crucial for the compound's potential application in drug development.

Scientific Research Applications

Chemistry and Biological Activity

6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one belongs to the broader class of 8-hydroxyquinoline derivatives, which have attracted attention due to their wide range of biological activities including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of 8-hydroxyquinoline (8-HQ) derivatives have been a focal point for chemists and health science professionals, given that many prescribed drugs incorporate this group. These compounds are considered valuable in the development of potent lead compounds due to their good efficacy and low toxicity. Recent advances in the synthesis of 8-HQ derivatives have revealed their significant potential as pharmacologically active scaffolds for various diseases including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Medicinal Chemistry Insights

The significance of 8-hydroxyquinoline in medicinal chemistry has been reaffirmed due to its substantial biological activities. The synthetic modification of this moiety is being explored extensively to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-hydroxyquinoline and its derivatives further augment their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Radical Cyclizations in Organic Synthesis

This compound, due to its structural features, may be implicated in studies concerning radical cyclizations, a key process in organic synthesis for constructing carbo- and heterocyclic compounds. The regiochemistry of such cyclizations can be controlled by factors like reaction temperature and the nature of radical precursors. These cyclizations have notable applications in synthesizing therapeutically important materials (Ishibashi & Tamura, 2004).

Safety and Hazards

The safety data sheet for 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental ingestion, it is advised not to induce vomiting and to seek immediate medical attention . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name |

6-bromo-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)10(12,13)14/h3-4H,1-2H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACIKLGHXJFRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)